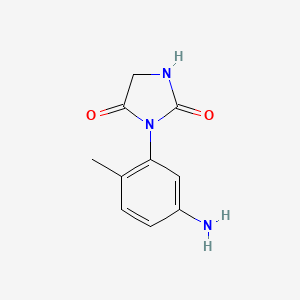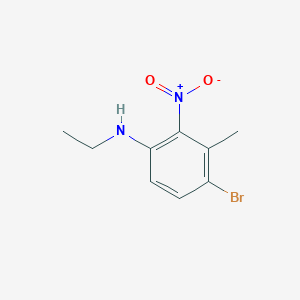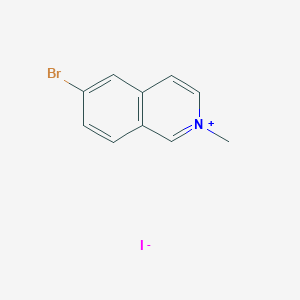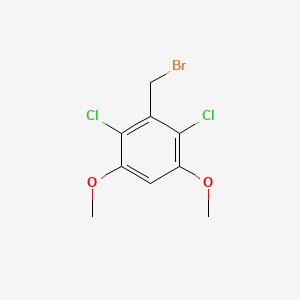
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Synthesis and Transformation
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is used in the synthesis and transformation of various chemical compounds. Prokopenko et al. (2010) synthesized derivatives of 1,3-oxazole, which could be used for introducing aliphatic amines into the oxazole position, demonstrating the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).
Preparation of Novel Compounds
In 2021, Fall et al. prepared a new compound involving an azidomethyl group, showcasing the potential for creating novel chemical entities using 1,3-oxazole derivatives (Fall et al., 2021).
Development of Hybrid Compounds
Anterbedy et al. (2021) developed a methodology for synthesizing benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, indicating the use of 1,3-oxazole derivatives in producing hybrid compounds with potential applications in various fields (Anterbedy et al., 2021).
Building Blocks for Bronchodilators
Ray and Ghosh (1999) utilized 4-methyloxazole derivatives as key building blocks for potential bronchodilators, highlighting the medicinal chemistry applications of oxazole derivatives (Ray & Ghosh, 1999).
Bi-triazole Precursor Synthesis
In 2022, Hajib et al. synthesized a bi-triazole precursor using azidomethyl and 4-methylbenzenesulfonamide, demonstrating the role of oxazole derivatives in precursor synthesis (Hajib et al., 2022).
Atom-Economical Synthesis Methods
Zanakhov et al. (2021) developed an atom-economical method for synthesizing 4H-pyrrolo[2,3-d]oxazoles, indicating the efficiency and environmental benefits of using oxazole derivatives in chemical synthesis (Zanakhov et al., 2021).
Synthesis of Trisubstituted Oxazoles
Cai et al. (2005) synthesized 2,4,5-trisubstituted oxazoles, showcasing the diversity in the types of oxazole derivatives that can be produced (Cai et al., 2005).
Cytotoxic Activity of Triterpenic Oxazoles
Khusnutdinova et al. (2020) synthesized triterpenic oxazoles and evaluated their cytotoxic activity, indicating potential applications in cancer research (Khusnutdinova et al., 2020).
Regioselective Synthesis
Yamane et al. (2004) described a method for regioselective synthesis of 1,3-oxazole derivatives, highlighting the precision achievable in chemical synthesis using oxazole frameworks (Yamane et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(azidomethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(2)8-11-6(3)7(13-8)4-10-12-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUVFVNDPQPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)